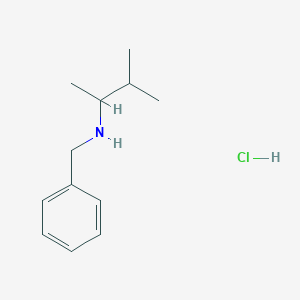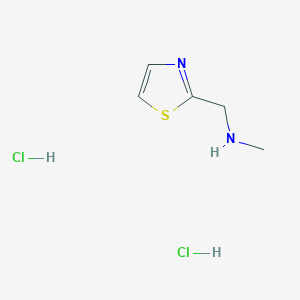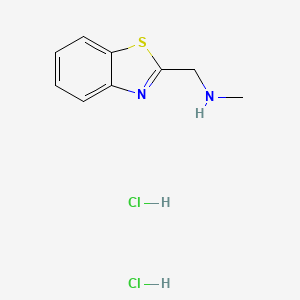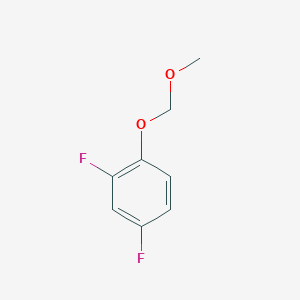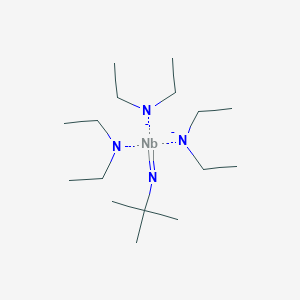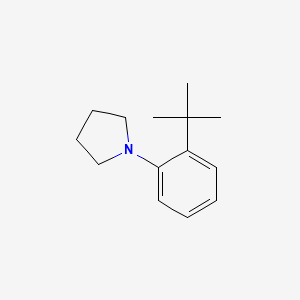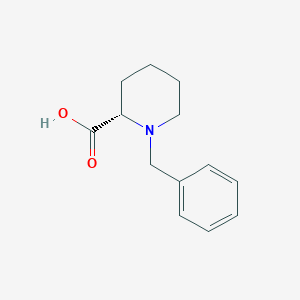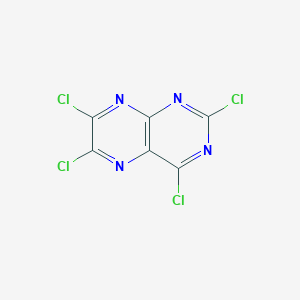
3-(7-bromo-1H-indol-3-yl)propanoicacid
Übersicht
Beschreibung
3-(7-bromo-1H-indol-3-yl)propanoic acid is a synthetic compound with a molecular formula of C11H10BrNO2 . It contains an indole nucleus, which is a benzopyrrole, meaning it contains a benzenoid nucleus and has 10 π-electrons .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Pyrrole .Wissenschaftliche Forschungsanwendungen
Inhibition and Protective Effects
3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid, a compound structurally similar to 3-(7-bromo-1H-indol-3-yl)propanoic acid, has been studied for its potential therapeutic effects. It was found to inhibit thromboxane synthetase, offering protective effects on ischemically stressed canine myocardium. The study concluded that the compound enhanced blood flow to ischemic areas and improved oxygen uptake during ischemia, indicating a protective effect mainly due to these enhancements (Korb et al., 1986).
Anti-Inflammatory and Analgesic Properties
Several derivatives structurally related to 3-(7-bromo-1H-indol-3-yl)propanoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, a study on 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid derivatives demonstrated promising anticonvulsive activity and potent antinociceptive action, indicating potential CNS effects (Modzelewska-Banachiewicz et al., 2004). Similarly, 2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid showed significant suppression of carrageenan-induced paw edema, indicating anti-inflammatory activity (Zlatanova et al., 2019).
Metabolic and Pharmacokinetic Studies
Understanding the metabolism and disposition of compounds is crucial for evaluating their therapeutic potential. A study on [1,2,3-(13)C]Propargyl alcohol, a compound related to the metabolic pathway of 3-(7-bromo-1H-indol-3-yl)propanoic acid, showed unique metabolites formed through multiple glutathione additions to the carbon-carbon triple bond, highlighting the complexity of in vivo metabolic reactions (Banijamali et al., 1999).
Gastrointestinal Protection
Certain derivatives of 3-(7-bromo-1H-indol-3-yl)propanoic acid have exhibited potential for gastrointestinal protection. For example, 3-(2-hydroxyphenyl)-propanoic acid and its O-glucoside, isolated from Chinese cinnamon, significantly prevented serotonin-induced ulcerogenesis in rats (Tanaka et al., 1989). Another compound, OPC-12759, was effective in preventing gastric mucosal damage induced by necrotizing agents, with its protective effect linked to the enhancement of endogenous prostaglandin generation (Yamasaki et al., 1987).
Safety and Hazards
The safety data sheet for a similar compound, 3-Indolepropionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This implies that the compound could interact with its targets in a manner that modulates these biological processes.
Eigenschaften
IUPAC Name |
3-(7-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-2-8-7(4-5-10(14)15)6-13-11(8)9/h1-3,6,13H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDUVZHHPQADHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297006 | |
| Record name | 7-Bromo-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-bromo-1H-indol-3-yl)propanoicacid | |
CAS RN |
210569-70-3 | |
| Record name | 7-Bromo-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210569-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)
